(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine
Overview
Description
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group at the fourth position, and a methyl group at the second position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its chiral nature and functional groups.
Mechanism of Action
Target of Action
It is structurally similar to (2r,4r)-4-aminopyrrolidine-2,4-dicarboxylate (2r,4r-apdc), a selective metabotropic glutamate receptor agonist . Therefore, it may potentially interact with similar targets.
Mode of Action
For instance, 2R,4R-APDC acts as an agonist, binding to metabotropic glutamate receptors and triggering a series of intracellular events .
Biochemical Pathways
Based on its structural similarity to 2r,4r-apdc, it might influence glutamatergic signaling pathways .
Pharmacokinetics
For instance, SL-01, a prodrug of gemcitabine, displayed improved absorption, good distribution, high clearance, long mean residence time, and moderate bioavailability after administered intravenously or orally to rats .
Result of Action
Based on its structural similarity to 2r,4r-apdc, it might have neuroprotective effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, genetic factors can modulate the sensitivity to environmental influences . Therefore, the action of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine might also be influenced by various environmental factors, including temperature, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (2R,4R)-4-hydroxy-2-methylpyrrolidine.
Protection of the Nitrogen Atom: The nitrogen atom is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures that the nitrogen remains unreactive during subsequent reactions.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is present, using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tosyl chloride (TsCl) in the presence of triethylamine (TEA).
Major Products Formed
Oxidation: Formation of (2R,4R)-N-Boc-4-oxo-2-methylpyrrolidine.
Reduction: Formation of this compound (if starting from a carbonyl compound).
Substitution: Formation of (2R,4R)-N-Boc-4-tosyloxy-2-methylpyrrolidine.
Scientific Research Applications
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-hydroxy-2-methylpyrrolidine: Lacks the Boc protecting group.
(2S,4S)-N-Boc-4-hydroxy-2-methylpyrrolidine: Enantiomer of the compound.
(2R,4R)-N-Boc-4-oxo-2-methylpyrrolidine: Oxidized form of the compound.
Uniqueness
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine is unique due to the presence of both the Boc protecting group and the hydroxyl group, which provide versatility in synthetic applications. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other biologically active molecules.
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZADLGAYWRZCR-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-93-6 | |
Record name | tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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